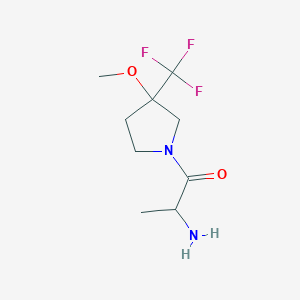

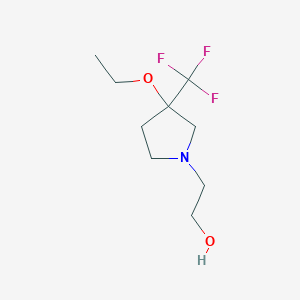

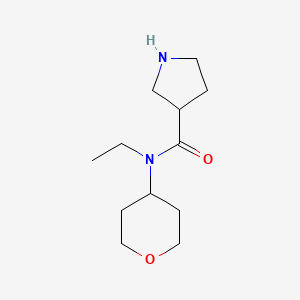

![molecular formula C12H20N2O2 B1490354 Azetidin-3-il(8-(hidroximetil)-6-azaspiro[3.4]octan-6-il)metanona CAS No. 2098134-04-2](/img/structure/B1490354.png)

Azetidin-3-il(8-(hidroximetil)-6-azaspiro[3.4]octan-6-il)metanona

Descripción general

Descripción

Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos

Este compuesto muestra potencial como bloque de construcción en el desarrollo de fármacos, particularmente en la creación de nuevos agentes farmacológicos. Su estructura podría utilizarse para desarrollar bloqueadores ácidos competitivos de potasio , que son una nueva clase de medicamentos para el tratamiento de afecciones como la esofagitis erosiva. Se podrían estudiar los metabolitos del compuesto y sus propiedades farmacocinéticas para optimizar la eficacia y seguridad del fármaco.

Agentes antituberculosos

El núcleo azaspiro[3.4]octano, que es parte de la estructura de este compuesto, se ha utilizado para identificar potentes líderes antituberculosos de nitrofurano . Al explorar la periferia molecular, los investigadores pueden crear compuestos con actividades inhibidoras significativas contra Mycobacterium tuberculosis, lo que podría conducir a nuevos tratamientos para la tuberculosis.

Degradación de proteínas dirigida

En el campo de la proteómica, este compuesto podría servir como enlace rígido en el desarrollo de PROTAC (quimeras de direccionamiento de proteólisis) . Los PROTAC son moléculas diseñadas para dirigirse a proteínas específicas para su degradación, lo que es un enfoque prometedor para el tratamiento de diversas enfermedades, incluido el cáncer.

Química de polímeros

El componente azetidina del compuesto se puede utilizar en química de polímeros para la síntesis de poliaminas a través de polimerización de apertura de anillo . Estos polímeros tienen aplicaciones en recubrimientos antibacterianos, adsorción de CO2 y transfección genética no viral.

Bioconjugación

La estructura de este compuesto es adecuada para su uso en técnicas de bioconjugación . Se puede utilizar para crear enlaces que conectan biomoléculas a otras entidades, como fármacos o marcadores fluorescentes, lo cual es crucial en el desarrollo de terapias dirigidas y herramientas de diagnóstico.

Síntesis química

En química sintética, este compuesto puede ser un intermedio valioso para la preparación de una variedad de conjugados químicos . Sus sitios reactivos permiten modificaciones que pueden conducir a la síntesis de moléculas complejas con las propiedades deseadas.

Farmacocinética y farmacodinámica

Se pueden estudiar los metabolitos del compuesto y sus interacciones con varias enzimas, como los citocromos P450 y las UDP-glucuronosiltransferasas, para comprender sus perfiles farmacocinéticos y farmacodinámicos . Esta información es vital para predecir el comportamiento del compuesto en el cuerpo y optimizar los regímenes de dosificación.

Ciencia de materiales

Por último, el potencial del compuesto en la ciencia de materiales radica en su capacidad para actuar como un enlace en la creación de nuevos materiales con orientaciones estructurales específicas . Estos materiales podrían tener aplicaciones en diversas industrias, incluidas la electrónica y la nanotecnología.

Mecanismo De Acción

Target of Action

The compound contains an azetidine ring, which is a four-membered cyclic amine. Azetidine derivatives have been found to interact with various biological targets, including enzymes and receptors . .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, activator, or modulator of its target. The presence of functional groups like the hydroxymethyl group could be involved in binding to the target .

Biochemical Pathways

Without specific information on the target, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the development of protein degraders, which can affect a wide range of biochemical pathways .

Result of Action

The molecular and cellular effects of the compound would depend on its specific target and mode of action. For example, if it acts as a protein degrader, it could lead to the degradation of specific proteins, affecting cellular functions .

Propiedades

IUPAC Name |

azetidin-3-yl-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c15-7-10-6-14(8-12(10)2-1-3-12)11(16)9-4-13-5-9/h9-10,13,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCKDBVOZKVWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(CC2CO)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

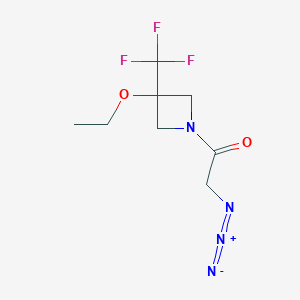

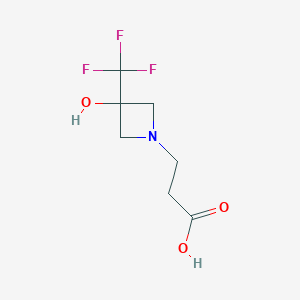

![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)

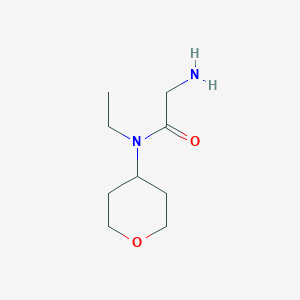

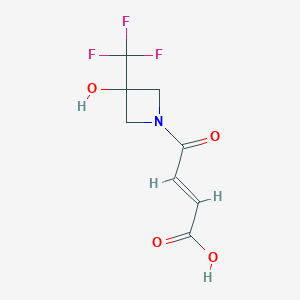

![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)

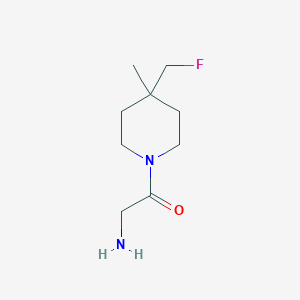

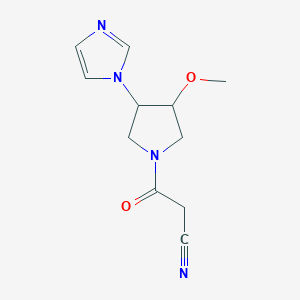

![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropanenitrile](/img/structure/B1490287.png)

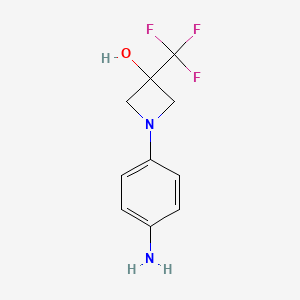

![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1490288.png)